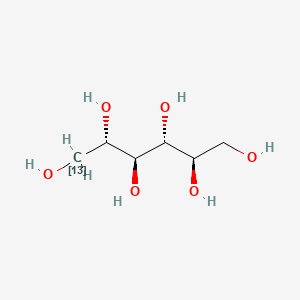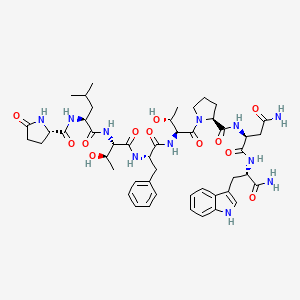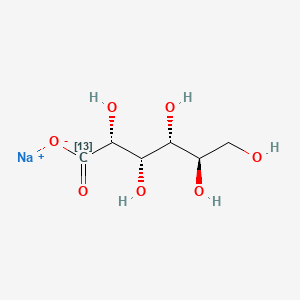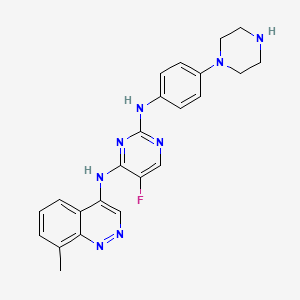
Medroxyprogesterone-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medroxyprogesterone-d7 is a deuterated form of medroxyprogesterone, a synthetic progestin. It is often used in scientific research to study the pharmacokinetics and metabolism of medroxyprogesterone due to the presence of deuterium, which makes it distinguishable from the non-deuterated form in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of medroxyprogesterone-d7 typically involves the incorporation of deuterium into the medroxyprogesterone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Medroxyprogesterone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Medroxyprogesterone-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the metabolic pathways and degradation products of medroxyprogesterone.
Biology: Researchers use this compound to investigate its effects on cellular processes and hormone regulation.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of medroxyprogesterone.
Industry: this compound is used in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
Medroxyprogesterone-d7 exerts its effects by binding to progesterone receptors in target tissues such as the uterus, ovaries, and breasts. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The presence of deuterium does not significantly alter the biological activity of the compound but allows for its differentiation in analytical studies.
Comparación Con Compuestos Similares
Similar Compounds
Medroxyprogesterone: The non-deuterated form of medroxyprogesterone.
Progesterone: A natural hormone with similar biological functions.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Uniqueness
Medroxyprogesterone-d7 is unique due to the presence of deuterium, which makes it a valuable tool in pharmacokinetic and metabolic studies. Its chemical properties are similar to those of medroxyprogesterone, but the deuterium atoms allow for precise tracking and analysis in research applications.
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
(6S,8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i2D3,5D2,12D,13D |
Clave InChI |
FRQMUZJSZHZSGN-WYGZKCQNSA-N |
SMILES isomérico |
[2H]C1=C2[C@@](C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)([2H])C |
SMILES canónico |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)




![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)

![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)



![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)


